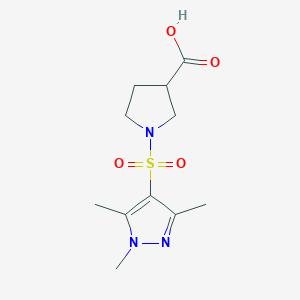

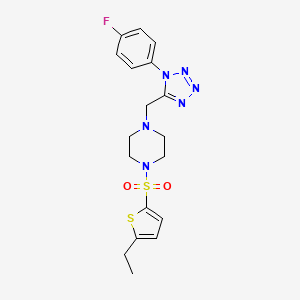

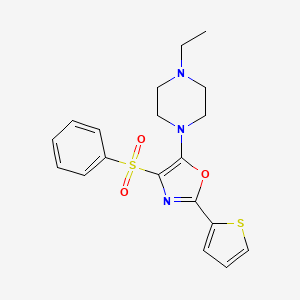

![molecular formula C18H19NO4 B2690791 Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate CAS No. 866153-47-1](/img/structure/B2690791.png)

Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate” is a chemical compound . It’s available for purchase from various chemical suppliers.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, molecular formula, and molecular weight .Wissenschaftliche Forschungsanwendungen

Allosteric Modifiers of Hemoglobin

Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate derivatives have been studied for their potential in medical applications, particularly as allosteric modifiers of hemoglobin. These compounds are designed to decrease the oxygen affinity of human hemoglobin A, which could be beneficial in conditions requiring enhanced oxygen release from hemoglobin to tissues, such as ischemia, stroke, tumor radiotherapy, blood storage, and as constituents of blood substitutes. Some compounds synthesized have demonstrated greater activity than known potent allosteric effectors, offering a new avenue for clinical and biological applications (Randad et al., 1991).

Synthesis of Ureido Sugars

Research has explored the use of methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate analogs in the synthesis of ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids. These compounds are of interest due to their potential applications in medicinal chemistry and biochemistry, serving as building blocks for more complex molecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Photopolymerization Initiators

The compound's derivatives have been investigated for their use in photopolymerization processes. Specifically, alkoxyamine derivatives bearing a chromophore group linked to the aminoxyl function demonstrate significant potential as photoinitiators. These compounds decompose under UV irradiation to generate radical species, facilitating polymerization processes. This application is particularly relevant in the development of novel materials and coatings (Guillaneuf et al., 2010).

N-Phthaloylation of Amino Acid Derivatives

Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate analogs have been utilized as reagents for the N-phthaloylation of amino acids and their derivatives. This process is crucial for protecting amino acids during peptide synthesis, ensuring that reactions occur at the desired sites without racemization. The compounds provide a straightforward and effective method for protecting amino groups, which is a critical step in the synthesis of peptides and proteins (Casimir et al., 2002).

Eigenschaften

IUPAC Name |

methyl 2-[(4-propan-2-ylphenoxy)carbonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-12(2)13-8-10-14(11-9-13)23-18(21)19-16-7-5-4-6-15(16)17(20)22-3/h4-12H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPXMPWTCOTNAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

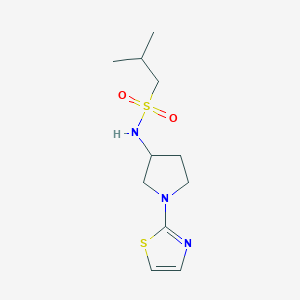

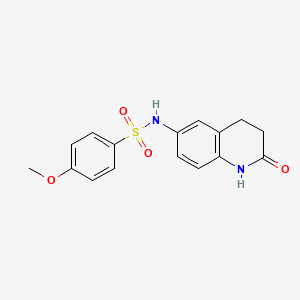

![2-((2-ethylphenyl)amino)-N-(3-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2690711.png)

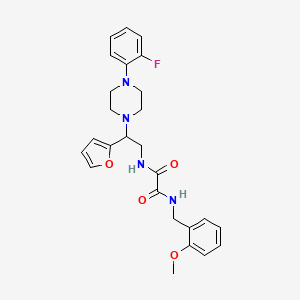

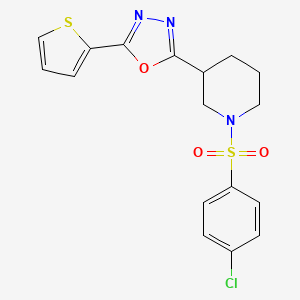

![2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2690716.png)

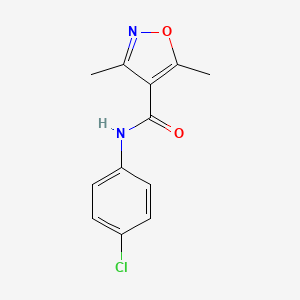

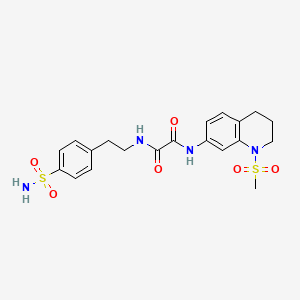

![1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2690718.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2690720.png)

![N-[(2-chlorophenyl)methyl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propanamide](/img/structure/B2690730.png)